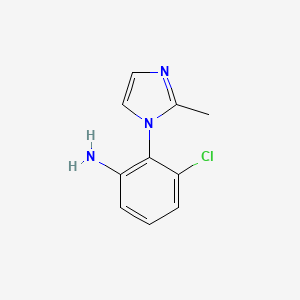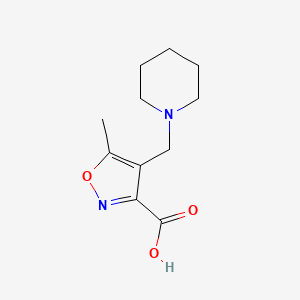
5-メチル-4-(ピペリジン-1-イルメチル)イソキサゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is a small molecule commonly used in scientific research. It belongs to the class of isoxazole compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
科学的研究の応用
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole compounds, including 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
Industrial production of isoxazole compounds often employs microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave irradiation at 110°C for 15-20 minutes can efficiently produce isoxazole-linked glycol-conjugates .
化学反応の分析
Types of Reactions
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro compounds to amines, which can then be cyclized to form isoxazoles.
Substitution: Substitution reactions involving halohydrazones or ketoximes to form trisubstituted pyrazoles or disubstituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions often involve moderate temperatures and the use of catalysts such as copper (I) chloride .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can have different functional groups depending on the starting materials and reaction conditions .
作用機序
The mechanism of action of 5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole compounds are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole moiety.
Muscimol: A GABAA receptor agonist with an isoxazole structure.
Ibotenic Acid: A neurotoxin that also features an isoxazole ring.
Parecoxib: A COX2 inhibitor with an isoxazole core.
Leflunomide: An immunosuppressant agent containing an isoxazole moiety.
Uniqueness
5-Methyl-4-(piperidin-1-ylmethyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidin-1-ylmethyl group differentiates it from other isoxazole compounds and contributes to its unique interactions with biological targets .
特性
IUPAC Name |
5-methyl-4-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-8-9(10(11(14)15)12-16-8)7-13-5-3-2-4-6-13/h2-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTCTEVMLMPUQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
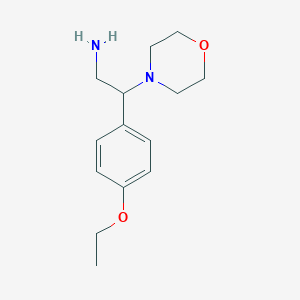
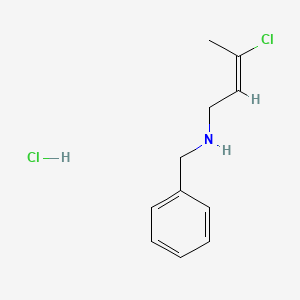
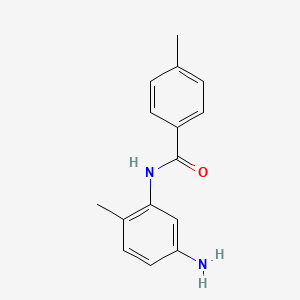

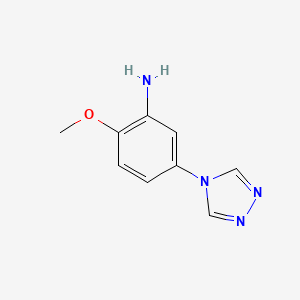
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
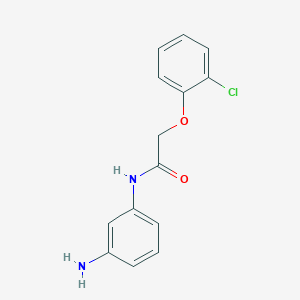
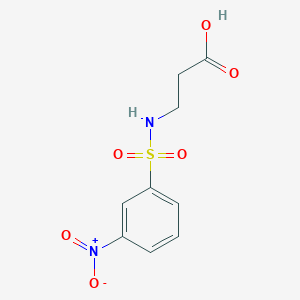
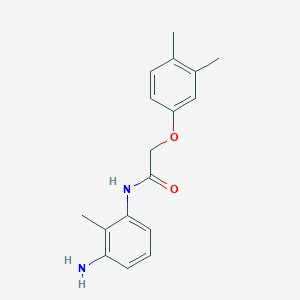

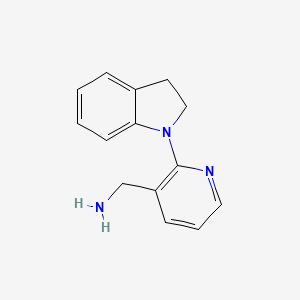
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)

